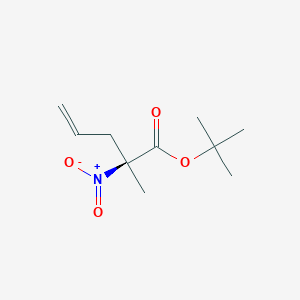
Pentadecyl tridecyl benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl tridecyl benzene-1,4-dicarboxylate is a synthetic organic compound known for its unique structural properties. It belongs to the family of benzene-1,4-dicarboxylate esters, which are widely used in various industrial applications due to their chemical stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl tridecyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pentadecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl tridecyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,4-dicarboxylic acid derivatives, while reduction can produce benzene-1,4-dimethanol derivatives .
Scientific Research Applications
Pentadecyl tridecyl benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of pentadecyl tridecyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibutyl terephthalate: Another ester of benzene-1,4-dicarboxylic acid, commonly used as a plasticizer.
Diisobutyl phthalate: A phthalate ester with similar applications in the plastic industry.
Dioctyl terephthalate: Known for its use as a phthalate-free plasticizer.
Uniqueness
Pentadecyl tridecyl benzene-1,4-dicarboxylate is unique due to its specific alkyl chain lengths, which impart distinct physical and chemical properties. These properties make it particularly suitable for specialized applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
142626-83-3 |
|---|---|
Molecular Formula |
C36H62O4 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
4-O-pentadecyl 1-O-tridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H62O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-32-40-36(38)34-29-27-33(28-30-34)35(37)39-31-25-23-21-19-17-14-12-10-8-6-4-2/h27-30H,3-26,31-32H2,1-2H3 |
InChI Key |
PTDSPKMZWMVTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
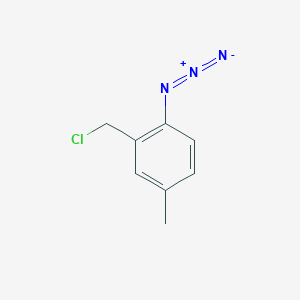
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
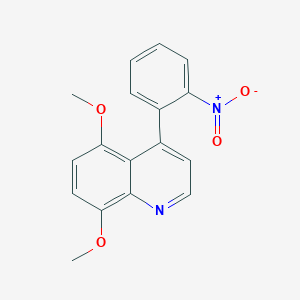
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
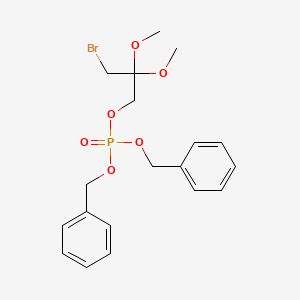

![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
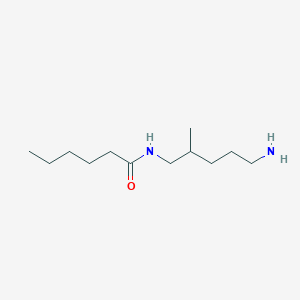
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
